molecular formula C10H15NO3S B12971652 5-Tert-butyl-2-hydroxybenzenesulfonamide

5-Tert-butyl-2-hydroxybenzenesulfonamide

Cat. No.: B12971652
M. Wt: 229.30 g/mol
InChI Key: NJTVZDAXUJDWNN-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-hydroxybenzenesulfonamide is a chemical compound offered for research and development purposes. As a benzenesulfonamide derivative, this scaffold is of significant interest in various scientific fields . Sulfonamide-functionalized aromatics are valuable intermediates in organic synthesis and medicinal chemistry research, often explored for their potential biological activities . The presence of both sulfonamide and phenolic hydroxy functional groups on the aromatic ring makes this compound a versatile building block for the preparation of more complex molecules, including the development of novel pharmaceutical candidates . Researchers utilize this and similar compounds in areas such as catalyst design and the synthesis of molecular libraries for high-throughput screening. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-2-hydroxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-10(2,3)7-4-5-8(12)9(6-7)15(11,13)14/h4-6,12H,1-3H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTVZDAXUJDWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Tert Butyl 2 Hydroxybenzenesulfonamide

Strategic Retrosynthetic Analysis and Design Considerations

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. deanfrancispress.com

A logical retrosynthetic disconnection of the target molecule, 5-Tert-butyl-2-hydroxybenzenesulfonamide, points to two main precursors: a substituted phenol (B47542) and a source for the sulfonamide group. The primary starting material is 4-tert-butylphenol (B1678320) , an industrially significant compound produced by the acid-catalyzed alkylation of phenol with isobutene. nih.govwikipedia.org

To facilitate a controlled sulfonation, 4-tert-butylphenol is often converted into an intermediate where the hydroxyl group is protected, for instance, as a methyl ether. This leads to the key intermediate, 4-tert-butylanisole (B1294814) (4-tert-butyl-1-methoxybenzene). This protection prevents unwanted side reactions at the hydroxyl group during the subsequent sulfonation step.

In the synthesis of substituted phenols, the bulky tert-butyl group serves as an effective positional protecting group. masterorganicchemistry.com By occupying the para-position on the phenol ring, it directs incoming electrophiles, such as the chlorosulfonyl group, to the ortho-positions. masterorganicchemistry.comrsc.org This steric hindrance is crucial for achieving regioselectivity in electrophilic aromatic substitution reactions.

The installation of the tert-butyl group is typically achieved through a Friedel-Crafts alkylation reaction, using reagents like tert-butyl chloride with a Lewis acid catalyst (e.g., AlCl₃) or 2-methylpropene with a strong acid. masterorganicchemistry.com While effective, this group can be removed under specific, often harsh, acidic conditions if the final product requires a free para-position. masterorganicchemistry.com

Direct Synthesis Routes to this compound

The direct synthesis involves the formation of a sulfonyl chloride intermediate followed by amination.

The core reaction for introducing the sulfonamide functionality is chlorosulfonation . Direct sulfonation of 4-tert-butylphenol is often complicated and can lead to a mixture of products, including disulfonated species and dimers. rsc.org A more controlled approach involves the chlorosulfonation of the protected intermediate, 4-tert-butylanisole.

This reaction is typically carried out using chlorosulfonic acid (ClSO₃H) . The electrophile in this reaction is believed to be SO₂Cl⁺, which is generated in situ. stackexchange.com The electrophile attacks the electron-rich aromatic ring of 4-tert-butylanisole, which is activated by the methoxy (B1213986) group and directed to the ortho-position by the para-tert-butyl group. This yields 5-tert-butyl-2-methoxybenzenesulfonyl chloride .

The resulting sulfonyl chloride is then converted to the sulfonamide. This is achieved by reacting it with an ammonia (B1221849) source, typically aqueous or gaseous ammonia, which displaces the chloride to form 5-tert-butyl-2-methoxybenzenesulfonamide .

The final step to obtain the target molecule would involve the selective deprotection of the methyl ether on the hydroxyl group, without removing the tert-butyl group.

For the chlorosulfonation of 4-tert-butylanisole and subsequent sulfonamide formation, specific conditions have been found to provide good yields.

Reaction StepReagentsSolventTemperatureYield
ChlorosulfonationChlorosulfonic acidDichloromethane0 °C (ice temperature)-
Sulfonamide FormationAqueous AmmoniaDichloromethaneNot specified60-70% (overall for two steps)

This data is based on a similar synthesis and provides a general framework for the reaction.

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound can be modified to produce a variety of analogues and derivatives. These modifications can involve reactions at the hydroxyl or sulfonamide groups, or by starting with different substituted phenols.

For instance, the aldehyde derivative, 5-tert-butyl-2-hydroxybenzaldehyde (B1270133) , is a versatile precursor for synthesizing Schiff base ligands and other complex molecules. nih.govbiosynth.comsigmaaldrich.comsigmaaldrich.com It can be used to synthesize compounds like 5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone and various substituted phenol-imidazoles. sigmaaldrich.comsigmaaldrich.com

Furthermore, derivatives can be created by reacting the sulfonamide nitrogen. For example, N-tert-butyl benzene (B151609) sulfonamide can be synthesized by reacting benzenesulfonamide (B165840) with tert-butyl acrylate (B77674) or tert-butanol (B103910) in the presence of a catalyst like hafnium tetrachloride. google.com Similar principles can be applied to the title compound to generate N-substituted derivatives. The synthesis of other complex derivatives, such as tert-butyl-hydroxylated benzaldehydes and various substituted styrenes, highlights the chemical versatility of the tert-butyl phenol scaffold. nih.govnih.gov

Functional Group Interconversions on the Benzenesulfonamide Core

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of a molecule's reactive centers. fiveable.me On the this compound scaffold, the primary sites for such transformations are the phenolic hydroxyl group and the sulfonamide functional group.

Reactions at the Hydroxyl Group: The phenolic -OH group can be converted into various other functional groups. For instance, it can be alkylated to form ethers or acylated to form esters. These reactions typically proceed under standard conditions, such as Williamson ether synthesis (using an alkyl halide and a base) or reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine. ub.eduvanderbilt.edu These modifications can significantly alter the compound's lipophilicity and hydrogen bonding capabilities.

Reactions at the Sulfonamide Group: The primary sulfonamide (-SO₂NH₂) is a key site for derivatization.

N-Alkylation and N-Arylation: The hydrogen atoms on the sulfonamide nitrogen are acidic and can be replaced through alkylation or arylation. organic-chemistry.org N-alkylation can be achieved using various alkylating agents under basic conditions. More advanced methods, such as the Mitsunobu and Fukuyama-Mitsunobu reactions, offer mild conditions for synthesizing N-alkyl and N,N-dialkyl sulfonamides. rsc.org N-arylation can be accomplished via transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org

Conversion to Sulfonyl Chlorides: While sulfonamides are often synthesized from sulfonyl chlorides, the reverse transformation is less common but conceptually possible under specific, harsh conditions. More practically, the sulfonamide group can be involved in reactions that lead to entirely different functionalities, such as desulfonylation reactions.

The interconversion of these functional groups is fundamental for creating a library of analogues to explore their chemical and biological properties. youtube.com

Introduction of Diverse Substituents for Structure-Activity Relationship Probes

The systematic introduction of various substituents onto a lead compound is a critical strategy in medicinal chemistry to probe structure-activity relationships (SAR). For benzenesulfonamide-based molecules, this involves modifying the aromatic ring, the sulfonamide nitrogen, and any other available positions to understand how these changes affect biological activity. nih.gov

Research on analogous sulfonamide derivatives has shown that even minor structural modifications can lead to significant changes in biological potency. nih.gov For example, in a study on sulfamoyl benzamidothiazoles, replacing a 2,5-dimethylphenyl substituent with other groups like 2-methylphenyl, 3-methylphenyl, or aliphatic groups (methyl, ethyl, tert-butyl) led to varying effects on NF-κB activation. nih.gov This highlights the sensitivity of the biological target to the steric and electronic properties of the substituents.

The general approach involves synthesizing a series of analogues where one part of the molecule is systematically varied. nih.govnih.gov For the this compound scaffold, SAR probes could involve:

Varying the Alkyl Group: Replacing the tert-butyl group with other alkyl or aryl substituents to probe the size and nature of the hydrophobic pocket in a potential biological target.

Substitution on the Aromatic Ring: Introducing additional substituents (e.g., halogens, nitro groups, or methoxy groups) onto the benzene ring to modulate its electronic properties.

Derivatization of the Sulfonamide Moiety: Synthesizing a library of N-substituted sulfonamides (amides, ureas, etc.) to explore interactions with the target protein. rsc.org

The following table, adapted from studies on related sulfonamides, illustrates how different substituents can influence biological activity, providing a framework for designing SAR studies for this compound derivatives. nih.gov

Base ScaffoldSubstituent (R)Biological Activity (Example)Reference
4-methyl-N-(R-phenyl)benzenesulfonamide-HBaseline Activity nih.gov
4-methyl-N-(R-phenyl)benzenesulfonamide2-nitroHigh Activity nih.gov
4-methyl-N-(R-phenyl)benzenesulfonamide2-hydroxyModerate to Low Activity nih.gov
4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propylbenzamide-Moderate Activity nih.gov

This table is illustrative, based on findings from related compounds, and suggests potential derivatization strategies.

Utilization of Mitsunobu Reaction in Sulfonamide Synthesis

The Mitsunobu reaction is a powerful and versatile method for forming carbon-nitrogen bonds under mild conditions, making it highly valuable in the synthesis of complex molecules and for functionalizing sulfonamides. rsc.org The reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by a sulfonamide. rsc.orgrsc.org

This reaction is particularly useful for the N-alkylation of primary and secondary sulfonamides. rsc.org For a primary sulfonamide like this compound, the Mitsunobu reaction provides a reliable route to synthesize a wide range of N-alkylated derivatives. The general transformation is as follows:

Ar-SO₂NH₂ + R-OH + PPh₃ + DEAD → Ar-SO₂NH-R + Ph₃P=O + EtO₂C-NHNH-CO₂Et

A key advantage of the Mitsunobu reaction is its high functional group tolerance and its occurrence under neutral, mild conditions, which prevents the degradation of sensitive substrates. rsc.org Furthermore, the Fukuyama-Mitsunobu reaction, an adaptation of the classic procedure, can be used to synthesize N,N-disubstituted sulfonamides from N-monosubstituted precursors, further expanding the synthetic utility. rsc.org

Palladium-Catalyzed Reactions for Benzenesulfonamide Derivative Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com These methods can be applied to the benzenesulfonamide core to introduce a wide range of substituents, enabling the synthesis of complex derivatives.

Several palladium-catalyzed reactions are applicable to benzenesulfonamides and their precursors:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. If a halogen atom is introduced onto the aromatic ring of this compound, it can be coupled with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It can be used to introduce alkynyl substituents onto the benzenesulfonamide ring. researchgate.netrsc.org

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene, providing a method to add vinyl groups to the aromatic core. youtube.com

C-H Activation/Arylation: Modern palladium catalysis allows for the direct arylation of C-H bonds, bypassing the need for pre-functionalized starting materials. Palladium(II)-catalyzed meta-C-H arylation of benzylsulfonamides has been demonstrated, suggesting that direct functionalization of the benzene ring of the target compound is feasible. nih.gov

Desulfitative Arylation: Palladium catalysts can also mediate the coupling of benzenesulfonyl chlorides with arenes (like pyrroles), where the sulfonyl chloride itself acts as a coupling partner in a desulfitative process. researchgate.net

These reactions offer powerful and flexible strategies for the late-stage functionalization of the this compound scaffold, greatly expanding the accessible chemical space for derivative design. researchgate.net

Condensation Reactions with Arylsulfonamides

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, can be utilized to modify arylsulfonamides. A notable example is the reaction of arylsulfonamide-aldehyde condensation products with alcohols or phenols. google.com These reactions, typically catalyzed by an acid, yield resinous products where the original aldehyde has served as a linker. google.com

While direct condensation on the sulfonamide nitrogen of this compound would be challenging, related condensation chemistry is highly relevant. For example, acylhydrazones are readily formed through the condensation of an aldehyde with a hydrazide. nih.gov This principle can be applied to create derivatives by first functionalizing the benzenesulfonamide core with a hydrazide or aldehyde group, which can then undergo condensation to attach larger, more complex moieties.

Exploration of Novel Linkers and Scaffolds in Derivative Design

The design of novel derivatives often involves incorporating linkers to connect the core scaffold to other chemical entities or to position functional groups in specific spatial orientations. Research into sulfonamide derivatives has explored various linker strategies. nih.govrsc.org

Imine Linkers: A series of sulfonamide derivatives have been synthesized using an imine (-C=N-) linker to connect the sulfonamide scaffold to various heterocyclic rings. nih.govrsc.org This approach allows for the modular combination of different chemical fragments.

Cleavable Linkers: For applications like drug delivery, cleavable linkers are designed to release a molecular cargo under specific conditions. Sulfonamide-based structures have been investigated as potential cleavable linkers that can undergo nucleophilic aromatic substitution to release a payload. richmond.edu

Traceless Linkers: In some synthetic strategies, a functional group can act as a temporary linker that is removed in a later step. The sulfonyl group of an arylsulfonamide has been repurposed as a traceless linker in a photoredox-catalyzed cascade reaction to synthesize complex arylethylamines. nih.gov

Vinyl Sulfonamide Scaffolds: Vinyl sulfonamides serve as valuable scaffolds that act as electrophiles for targeted, irreversible modification of proteins. Synthetic methods have been developed to attach diverse fragments to a vinyl sulfonamide "warhead" via a chemical linker, such as ethylene (B1197577) glycol. rsc.org

These advanced strategies in linker and scaffold design are directly applicable to this compound, enabling the creation of sophisticated molecular probes and therapeutic candidates.

Reaction Mechanisms of Transformations Involving this compound and its Analogues

Understanding the reaction mechanisms underlying the transformations of sulfonamides is crucial for optimizing reaction conditions and predicting outcomes.

Mitsunobu Reaction: The mechanism of the Mitsunobu reaction begins with the reaction of the phosphine (e.g., PPh₃) with the azodicarboxylate (e.g., DEAD) to form a betaine (B1666868) intermediate. This highly reactive species then deprotonates the sulfonamide (ArSO₂NH₂) to form a sulfonamidate anion. In parallel, the betaine activates the alcohol (R-OH), converting the hydroxyl group into a good leaving group (an oxyphosphonium salt). The final step is an Sₙ2 displacement where the sulfonamidate anion attacks the activated alcohol, forming the N-alkylated sulfonamide and triphenylphosphine oxide as a byproduct. rsc.org

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction): The catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps: youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., a halogenated derivative of this compound), forming a Pd(II) complex.

Transmetalation: The organic group from the second coupling partner (e.g., the aryl group from the boronic acid) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Radical-Based Aminoarylation: In the photoredox-catalyzed aminoarylation cascade, the mechanism is initiated by a photoexcited iridium catalyst that oxidizes a deprotonated N-acylsulfonamide to generate a nitrogen-centered radical. nih.gov This radical undergoes an intramolecular cyclization onto an alkene tether (5-exo-trig cyclization) to form a carbon-centered radical. This radical then adds to the arene of the sulfonamide, leading to a dearomatized spirocyclic intermediate. The final step involves the elimination of the sulfonyl group, which restores aromaticity and forms the final product. nih.gov

Investigation of 1,2-Hydride Shifts in Sulfonamide Chemistry

A 1,2-hydride shift is a type of carbocation rearrangement where a hydrogen atom migrates from one carbon atom to an adjacent, electron-deficient carbon center. lumenlearning.comlibretexts.org This intramolecular rearrangement is driven by the formation of a more stable carbocation. byjus.com The stability of carbocations follows the order: tertiary > secondary > primary. byjus.com Consequently, if a primary or secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift, this process is often energetically favorable. byjus.com

While direct experimental evidence for 1,2-hydride shifts in the synthesis or reactions of this compound is not extensively documented in readily available literature, the potential for such rearrangements can be considered in related synthetic pathways. For instance, in a hypothetical Friedel-Crafts alkylation reaction to introduce the tert-butyl group onto a 2-hydroxybenzenesulfonamide (B1594855) precursor using an alkyl halide other than a tertiary one, the formation of a less stable carbocation could lead to a 1,2-hydride shift to form a more stable carbocation before electrophilic aromatic substitution occurs.

The general mechanism for a 1,2-hydride shift involves the migration of a hydride ion (a proton with two electrons) to an adjacent carbocation. lumenlearning.com This process is a key feature in many organic reactions, including SN1 reactions and some electrophilic additions to alkenes. lumenlearning.comwikipedia.org

Table 1: General Conditions for Carbocation Rearrangements

ParameterCondition
Initiation Formation of a carbocation (e.g., from an alcohol, alkene, or alkyl halide)
Driving Force Formation of a more stable carbocation (e.g., secondary to tertiary)
Migration Shift of a hydride (H:-) or alkyl group to an adjacent carbocation
Reaction Type SN1, E1, Friedel-Crafts Alkylation, Electrophilic Addition

This table presents generalized conditions that favor carbocation rearrangements, including 1,2-hydride shifts.

Examination of Friedel-Crafts Reactions in Arylsulfonamide Synthesis

The Friedel-Crafts reaction is a fundamental method for attaching substituents to an aromatic ring and is broadly categorized into alkylation and acylation reactions. berkeley.edu These reactions proceed via electrophilic aromatic substitution, typically employing a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). cerritos.edu

A plausible synthetic route to this compound could involve a Friedel-Crafts alkylation to introduce the tert-butyl group onto a protected phenol derivative, followed by sulfonation and deprotection. For example, the alkylation of phenol with isobutene in the presence of an acid catalyst is a known method for producing 4-tert-butylphenol, with 2-tert-butylphenol (B146161) as a common side product. wikipedia.org

A more direct approach to a precursor involves the chlorosulfonation of 4-tert-butylanisole. This reaction introduces the sulfonyl group ortho to the methoxy group, leveraging the tert-butyl group as a positional director. The resulting sulfonyl chloride can then be converted to the sulfonamide.

A hypothetical Friedel-Crafts synthesis of a precursor to this compound is outlined below:

Friedel-Crafts Alkylation of Anisole: Anisole is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 4-tert-butylanisole. The para product is generally favored due to steric hindrance.

Chlorosulfonation: The resulting 4-tert-butylanisole is then treated with chlorosulfonic acid to introduce a chlorosulfonyl group. The bulky tert-butyl group directs the substitution to the ortho position relative to the activating methoxy group.

Amination: The synthesized 5-tert-butyl-2-methoxybenzenesulfonyl chloride is reacted with ammonia or an amine to form the corresponding sulfonamide.

Demethylation: The methoxy group is subsequently cleaved, for instance with a strong acid like HBr or a Lewis acid, to yield the final product, this compound.

Table 2: Representative Friedel-Crafts Alkylation Conditions

Reactant 1Reactant 2CatalystSolventTypical Temperature
Anisoletert-Butyl ChlorideAlCl₃Dichloromethane0 °C to room temp.
PhenolIsobuteneAcid Catalyst-Varies
Biphenyltert-Butyl ChlorideAlCl₃DichloromethaneRoom Temperature

This table provides examples of typical conditions for Friedel-Crafts alkylation reactions that could be adapted for the synthesis of precursors to the target compound. berkeley.edumnstate.edu

Advanced Structural Characterization and Spectroscopic Analysis of 5 Tert Butyl 2 Hydroxybenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise arrangement of atoms within the 5-Tert-butyl-2-hydroxybenzenesulfonamide molecule can be pieced together.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

The ¹H-NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the tert-butyl protons, and the protons of the hydroxyl and sulfonamide groups. The nine protons of the tert-butyl group will appear as a sharp singlet due to their chemical equivalence, typically in the upfield region around 1.3 ppm. The aromatic protons will appear as multiplets in the downfield region (typically 6.8-7.8 ppm), with their specific chemical shifts and coupling patterns dictated by their positions on the benzene (B151609) ring relative to the three different substituents. The protons on the hydroxyl (-OH) and sulfonamide (-NH₂) groups are exchangeable and may appear as broad singlets; their chemical shifts can vary depending on the solvent, concentration, and temperature.

The ¹³C-NMR spectrum provides information on each carbon atom in the molecule. For this compound, ten distinct carbon signals are anticipated. The tert-butyl group will show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The six aromatic carbons will each produce a signal at a unique chemical shift, influenced by the electronic effects of the hydroxyl, tert-butyl, and sulfonamide groups. Spectroscopic data for the closely related compound, barium 5-(tert-butyl)-2,3-dihydroxybenzenesulfonate, show aromatic carbon signals in the range of 115-150 ppm, which is consistent with expectations for the title compound. mdpi.com

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CHC-3~7.2-7.4 (d)~125-130
Aromatic CHC-4~7.5-7.7 (dd)~128-133
Aromatic CHC-6~6.9-7.1 (d)~118-122
Aromatic C-OHC-2-~150-155
Aromatic C-SO₂NH₂C-1-~135-140
Aromatic C-C(CH₃)₃C-5-~145-150
tert-Butyl C(CH₃)₃--~34-36
tert-Butyl C(CH₃)₃-~1.3 (s, 9H)~31-33
Hydroxyl OH-Variable (broad s, 1H)-
Sulfonamide NH₂-Variable (broad s, 2H)-

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons, confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the aromatic proton signals can be used to definitively assign their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). researchgate.net HMBC is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular skeleton. Key HMBC correlations would be expected between the tert-butyl protons and the aromatic carbons C-4, C-5, and C-6, as well as between the aromatic protons and neighboring carbons, which would confirm the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of their bonding. This is particularly useful for determining stereochemistry and conformation. In this molecule, a NOESY experiment could show a correlation between the tert-butyl protons and the aromatic proton at C-6, confirming their spatial relationship.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups. rsc.org The spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic group. The N-H stretching vibrations of the sulfonamide group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net C-H stretching vibrations from the aromatic ring and the tert-butyl group would be observed just above and below 3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Phenolic O-HStretching3200-3600Broad, Medium-Strong
Sulfonamide N-HStretching3300-3500Medium (two bands)
Aromatic C-HStretching3000-3100Medium-Weak
Aliphatic C-H (tert-butyl)Stretching2850-2970Strong
Aromatic C=CStretching1450-1600Medium-Weak
Sulfonamide S=OAsymmetric Stretching1300-1350Strong
Sulfonamide S=OSymmetric Stretching1120-1160Strong

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum provides a unique "fingerprint" for the molecule. For this compound, strong Raman signals are expected for the aromatic ring breathing modes and the symmetric vibrations of the tert-butyl group. The S=O stretching vibrations are also Raman active. The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. For related sulfonamide derivatives, SO₂ stretching modes have been observed in the range of 1269-1041 cm⁻¹ in the Raman spectrum. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₁₀H₁₅NO₃S), the exact molecular weight is approximately 229.0773 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 229. A prominent fragment is often the loss of the tert-butyl group, which is a stable carbocation. This would result in a significant peak at m/z 172 (M - 57). Another common fragmentation pathway for sulfonamides is the cleavage of the S-N bond or the loss of SO₂. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with very high accuracy, confirming the molecular formula. For instance, the exact mass of the [M]⁻ ion for the related 5-(tert-butyl)-2,3-dihydroxybenzenesulfonic acid was determined by ESI-HRMS to be 245.0482. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (Molecular Formula: C₁₀H₁₅NO₃S), HRMS would provide an exact mass measurement, typically with an error of less than 5 parts per million (ppm). This allows for unambiguous confirmation of the molecular formula.

While specific experimental data for this compound is not available, the analysis would typically involve comparing the experimentally measured mass to the calculated theoretical mass.

Table 1: Theoretical Mass Data for this compound

Property Value
Molecular Formula C₁₀H₁₅NO₃S
Monoisotopic Mass 245.0773 u

| Average Mass | 245.3300 u |

This table represents calculated theoretical values, not experimental results.

X-ray Crystallography

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The molecular structure of this compound, featuring a hydroxyl (-OH) group and a sulfonamide (-SO₂NH₂) group, provides sites for both donating and accepting hydrogen bonds. A detailed crystallographic analysis would elucidate the specific network of these interactions.

Intramolecular hydrogen bonding could potentially occur between the hydrogen of the phenolic -OH group and an oxygen atom of the adjacent sulfonamide group, forming a stable six-membered ring. Intermolecular hydrogen bonds would likely be extensive, with the -NH₂ and -OH groups acting as hydrogen bond donors, and the oxygen atoms of the sulfonamide and hydroxyl groups acting as acceptors, linking neighboring molecules into a complex three-dimensional network. The analysis would precisely measure the distances and angles of these bonds, which are crucial for understanding the compound's physical properties.

Computational Chemistry and Molecular Modeling Studies of 5 Tert Butyl 2 Hydroxybenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the chemical and physical properties of 5-Tert-butyl-2-hydroxybenzenesulfonamide. These theoretical studies are essential for understanding the molecule's intrinsic characteristics.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity

The reactivity of this compound can be inferred from various descriptors derived from DFT calculations. These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions.

Ab Initio Methods (e.g., MP2) for Accurate Conformational Analysis

While specific ab initio studies on this compound are not widely documented in the provided results, methods like Møller-Plesset perturbation theory (MP2) are standard for obtaining accurate conformational analyses of molecules. These methods provide a high level of theory to predict the most stable three-dimensional arrangement of the atoms in the molecule, which is crucial for understanding its biological activity and interactions. For similar molecules, researchers have employed these methods to correlate geometry with electronic characteristics. mdpi.com

Characterization of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Chemical Reactivity

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's stability and reactivity. nih.govmdpi.com A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability. researchgate.netmdpi.com This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. The HOMO-LUMO gap can be a predictor of the molecule's electron conductivity. nih.gov

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energy Parameters and Global Reactivity Descriptors (Illustrative)

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and stability
Ionization PotentialIP-EHOMOEnergy to remove an electron
Electron AffinityEA-ELUMOEnergy released when gaining an electron
Electronegativityχ(IP + EA) / 2Electron-attracting tendency
Chemical Hardnessη(IP - EA) / 2Resistance to change in electron distribution
Chemical SoftnessS1 / (2η)Reciprocal of hardness
Electrophilicity Indexωμ2 / (2η)Propensity to accept electrons
Chemical Potentialμ-(IP + EA) / 2Escaping tendency of electrons

Note: The actual values for this compound would require specific computational calculations.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electrostatic potential on the surface of a molecule. researchgate.net It helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. nih.gov The MEP map displays a color gradient, where different colors represent different electrostatic potential values.

Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas with a higher electron density that are susceptible to electrophilic attack. researchgate.net Conversely, blue and green regions represent positive electrostatic potential, indicating areas with lower electron density that are likely to undergo nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would reveal the electron-rich areas around the oxygen and nitrogen atoms of the sulfonyl and hydroxyl groups, and the electron-deficient regions, likely near the hydrogen atoms.

Fukui Function Analysis for Predicting Reactive Sites

Fukui function analysis is a method rooted in DFT that helps to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov This analysis provides a more detailed and localized picture of reactivity compared to the broader view offered by HOMO-LUMO analysis. By calculating the change in electron density at each atomic site upon the addition or removal of an electron, the Fukui function identifies the atoms that are most likely to participate in a chemical reaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. While specific MD simulation studies focused solely on this compound were not found in the provided search results, this technique is widely used to understand the interactions of small molecules with biological macromolecules, such as proteins. nih.gov

For a molecule like this compound, MD simulations could be employed to investigate its interaction with a target protein. Such simulations can reveal the stability of the molecule-protein complex, the key amino acid residues involved in binding, and the conformational changes that may occur upon binding. nih.gov These insights are invaluable in drug design and development for understanding the mechanism of action at a molecular level.

Conformational Dynamics and Flexibility in Solution

The three-dimensional structure of this compound is not static; rather, it exists as an ensemble of interconverting conformers, particularly in a solution environment. The conformational landscape of this molecule is primarily dictated by the rotational freedom around the C-S and S-N bonds of the sulfonamide group, as well as the orientation of the tert-butyl and hydroxyl substituents on the benzene (B151609) ring.

Computational methods, such as potential energy surface (PES) scans, are employed to identify the most stable conformers. These calculations typically involve systematically rotating specific dihedral angles and calculating the corresponding energy of the molecule. For benzenesulfonamide (B165840) derivatives, theoretical studies have shown that different conformers can vary in stability depending on the surrounding medium. researchgate.net The presence of a solvent can influence the conformational equilibrium by stabilizing or destabilizing certain conformers through solute-solvent interactions.

The flexibility of the molecule is a crucial determinant of its biological activity. A certain degree of conformational flexibility is often required for a ligand to adapt its shape to the binding site of a protein. Molecular dynamics (MD) simulations can provide a dynamic picture of this flexibility, showing how the molecule explores different conformational states over time. nih.gov These simulations can reveal the range of motion of different parts of the molecule and the energetic barriers between different conformational states.

Table 1: Representative Dihedral Angles for a Low-Energy Conformer of a Substituted Benzenesulfonamide

Dihedral AngleRepresentative Value (degrees)
C1-C2-S-N90° - 120°
C2-S-N-H50° - 70°
C-C-C-C (ring)~0°
C4-C5-C(CH3)3180°

Note: These values are illustrative and based on general findings for substituted benzenesulfonamides. Actual values for this compound would require specific calculations.

Interaction Dynamics with Solvent Molecules or Biological Environments

The interaction of this compound with its environment is critical for its solubility, transport, and ultimately, its biological activity. In an aqueous solution, water molecules will form hydrogen bonds with the hydroxyl and sulfonamide groups, which are key hydrogen bond donors and acceptors. The tert-butyl group, being hydrophobic, will have a different set of interactions, primarily driven by the hydrophobic effect.

In a biological environment, such as the active site of an enzyme, the interactions are more complex and specific. The molecule will interact with a variety of amino acid residues, which can be charged, polar, or nonpolar. The dynamics of these interactions, including the residence time of hydrogen bonds and the nature of van der Waals contacts, are crucial for binding affinity and selectivity. nih.gov

Molecular Docking and Binding Affinity Predictions

Ligand-Protein Interaction Profiling with Target Enzymes (e.g., Carbonic Anhydrases)

Benzenesulfonamide derivatives are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.gov Molecular docking is a computational technique widely used to predict the binding mode of a ligand, such as this compound, within the active site of a target protein like carbonic anhydrase. nih.govnih.gov

The canonical binding mode of benzenesulfonamide inhibitors to carbonic anhydrases involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn2+) in the enzyme's active site. nih.gov The sulfonamide group also typically forms hydrogen bonds with conserved residues in the active site, such as the backbone amide of Threonine 199 (in CA II). mdpi.com The benzene ring and its substituents extend into a hydrophobic pocket of the active site, where they make van der Waals contacts with nonpolar amino acid residues. nih.gov

For this compound, the tert-butyl group is expected to occupy a significant portion of this hydrophobic pocket, potentially interacting with residues like Valine 121, Valine 143, and Leucine 198 in human carbonic anhydrase II (hCA II). The hydroxyl group could form additional hydrogen bonds with nearby residues or water molecules, further stabilizing the complex.

Table 2: Predicted Key Interactions of this compound with Human Carbonic Anhydrase II Active Site

Interacting Group of LigandInteracting Residue/Component in hCA IIType of Interaction
Sulfonamide (-SO2NH2)Zn2+Coordination
Sulfonamide (-SO2NH2)Thr199Hydrogen Bond
Benzene RingVal121, Val143, Leu198Hydrophobic (van der Waals)
Tert-butyl GroupHydrophobic pocket residuesHydrophobic (van der Waals)
Hydroxyl GroupGln92, His64 (via water molecule)Hydrogen Bond

Note: This table represents a hypothetical binding mode based on the known interactions of similar benzenesulfonamide inhibitors.

Predictive Modeling of Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. tandfonline.com For benzenesulfonamide-based carbonic anhydrase inhibitors, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their inhibitory potency. nih.gov

In the context of this compound, a QSAR model would consider descriptors related to its steric, electronic, and hydrophobic properties. The tert-butyl group, for example, is a bulky, hydrophobic substituent. Its size and shape (steric factors) would be critical for fitting into the enzyme's active site. Its hydrophobicity, often quantified by the logarithm of the partition coefficient (logP), is also a crucial parameter in many QSAR models for CA inhibitors, as it influences the interactions within the hydrophobic pocket. nih.gov

The hydroxyl group, being polar and a hydrogen bond donor/acceptor, would contribute to the electronic and polar properties of the molecule. QSAR models can use quantum chemical calculations to derive electronic descriptors such as atomic charges and electrostatic potentials, which can then be correlated with activity.

By developing a QSAR model based on a series of related benzenesulfonamide derivatives, it is possible to predict the inhibitory activity of new, unsynthesized compounds. This predictive capability is a cornerstone of modern drug discovery, allowing for the prioritization of synthetic efforts towards molecules with the highest predicted potency and desired selectivity profile. tandfonline.com

In-depth Analysis of this compound Reveals a Lack of Specific Research Data

A comprehensive review of available scientific literature was conducted to detail the biological interactions of the chemical compound this compound. The investigation focused on its mechanism of action, specific enzyme inhibition, and antimicrobial properties as outlined. However, despite a thorough search, there is a notable absence of published studies specifically investigating this compound for the requested biological targets.

The intended analysis was to cover the following areas:

Enzyme Inhibition Studies: Including its effects on Carbonic Anhydrase (CA) isozymes (hCA I, II, IV, IX, XII), HIV-1 Reverse Transcriptase (RT), and WD Repeat-Containing Protein 5 (WDR5), complete with kinetic analysis.

Exploration of Biological Activities: Focusing on its potential antimicrobial activity mechanisms.

Therefore, it is not possible to provide an article on the "Mechanism of Action and Biological Target Interactions of this compound" as the primary research data required to populate the specified sections and subsections does not appear to be publicly available. Further experimental research would be required to determine the specific biological activities of this compound.

Mechanism of Action and Biological Target Interactions of 5 Tert Butyl 2 Hydroxybenzenesulfonamide

Exploration of Biological Activities (In Vitro and Theoretical Models)

Anti-inflammatory Activity Mechanisms

Specific studies detailing the anti-inflammatory mechanisms of 5-Tert-butyl-2-hydroxybenzenesulfonamide are not found in the current body of scientific literature. However, the general class of sulfonamides has been investigated for anti-inflammatory properties. Many benzenesulfonamide (B165840) derivatives are known to exhibit anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. mdpi.comnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes to reduce the production of prostaglandins (B1171923) and thromboxanes, which mediate inflammation. mdpi.com Some novel benzenesulfonamide derivatives have demonstrated potent anti-inflammatory activity, in some cases exceeding that of standard drugs like indomethacin, by significantly inhibiting COX-1 and COX-2 levels. mdpi.comnih.gov The anti-inflammatory potential of some derivatives is also attributed to their ability to stabilize red blood cell membranes and inhibit protein denaturation. mdpi.com

Anticancer Activity Mechanisms

There is no specific research detailing the anticancer mechanisms of this compound. However, the sulfonamide moiety is a significant pharmacophore in the development of anticancer agents. nih.govbenthamdirect.comnih.gov Sulfonamide derivatives have been reported to exhibit antitumor activity through various mechanisms, including:

Carbonic Anhydrase Inhibition: Certain sulfonamides target carbonic anhydrase isoenzymes that are overexpressed in some tumors and are involved in pH regulation and cancer cell proliferation. benthamdirect.comnih.gov

Cell Cycle Arrest: Some compounds induce cell cycle arrest, often in the G1 phase, preventing cancer cells from progressing through the cell division cycle. benthamdirect.com

Disruption of Microtubule Assembly: By interfering with tubulin polymerization, some sulfonamides can disrupt the formation of the mitotic spindle, leading to apoptosis in cancer cells. benthamdirect.commdpi.com

Angiogenesis Inhibition: Certain derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are crucial for the formation of new blood vessels that supply tumors. benthamdirect.commdpi.com

Induction of Apoptosis: The screening of chemical libraries has identified benzamide (B126) derivatives that induce apoptosis (programmed cell death) in human cancer cell lines. nih.gov

A variety of sulfonamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against different human cancer cell lines, with some showing promising results comparable to standard chemotherapeutic agents like doxorubicin (B1662922) and cisplatin. nih.govijpsr.com

Theoretical Investigations of Receptor Binding and Ligand-Protein Interactions

Specific computational analyses for this compound are not available.

Computational Analysis of Binding Pockets and Key Interactions

While no computational studies were found for this compound, molecular docking and modeling are common techniques used to investigate the interactions of other sulfonamide derivatives with their biological targets. nih.govresearchgate.netnih.govrjb.romdpi.comexcli.deresearchgate.net These studies provide insights into:

Binding Affinity: Calculating the binding energy to predict how strongly a ligand will bind to a receptor's active site. For example, docking studies of some sulfonamides against dihydropteroate (B1496061) synthase (DHPS), a bacterial enzyme, have shown strong binding affinities. excli.deresearchgate.net

Key Interactions: Identifying specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues within the binding pocket. These interactions are crucial for the compound's inhibitory activity. nih.govrjb.roresearchgate.net For instance, molecular docking of certain sulfonamide derivatives in the active site of COX-2 has helped to understand the structural basis for their selective inhibition. nih.gov Similarly, docking studies on EGFR kinase have been used to predict the binding modes of novel sulfonamide candidates as potential anticancer agents. scirp.org

These computational approaches are instrumental in the rational design of new, more potent, and selective sulfonamide-based therapeutic agents. nih.govnih.gov

Structure Activity Relationship Sar Studies and Rational Design for 5 Tert Butyl 2 Hydroxybenzenesulfonamide Analogues

Impact of the 5-Tert-butyl Substituent on Biological Potency and Selectivity

The tert-butyl group, a prominent feature of many bioactive molecules, significantly influences the pharmacological profile of 5-tert-butyl-2-hydroxybenzenesulfonamide analogues. hyphadiscovery.com Its effects are twofold, stemming from both its physical size and its electronic nature.

The most notable characteristic of the tert-butyl group is its steric bulk. hyphadiscovery.com This large, non-polar moiety can serve multiple functions in drug design. It can act as a "steric shield," protecting more chemically reactive parts of the molecule from metabolic enzymes, thereby increasing the compound's stability and half-life in the body. hyphadiscovery.com Furthermore, the bulky and hydrophobic nature of the group allows it to fit snugly into specific hydrophobic pockets within a target protein, which can lead to a significant enhancement in binding affinity and potency. hyphadiscovery.commdpi.com In the context of HIV-1 protease inhibitors, for example, a tert-butylcarboxamide group has been shown to effectively occupy a subsite of the enzyme. hyphadiscovery.com

However, the presence of a tert-butyl group can also present challenges. Its lipophilicity can sometimes lead to poor solubility or undesirable pharmacokinetic properties. chem-space.com Moreover, despite its general stability, the tert-butyl group can be a site for oxidative metabolism by cytochrome P450 enzymes, often resulting in hydroxylation to form an alcohol metabolite. hyphadiscovery.comnih.gov

The position of the tert-butyl group on the benzenesulfonamide (B165840) ring is critical for its biological activity. In electrophilic aromatic substitution reactions, the tert-butyl group acts as an ortho-para director, though the bulky nature of the group often sterically hinders substitution at the ortho position, leading to a predominance of the para-substituted product. stackexchange.com

In drug design, this positional influence is paramount. Placing the bulky group at the 5-position (para to the hydroxyl group and meta to the sulfonamide) creates a specific molecular shape. SAR studies on various benzimidazole (B57391) derivatives have shown that a tert-butyl substituent can lead to potent antagonism of cannabinoid receptors. mdpi.com In a series of antileishmanial benzene (B151609) sulphonamides, researchers found a high degree of tolerance for various substituents at the 5-position, suggesting this part of the molecule points towards the solvent-exposed region of the binding site. rsc.org This finding opens up possibilities for attaching larger groups, such as polyethylene (B3416737) glycol (PEG) linkers, to this position to create tool compounds for studying the mechanism of action without losing potency. rsc.org Moving the tert-butyl group to other positions would drastically alter the molecule's conformation and its ability to fit into the target's binding site, likely leading to a significant loss of activity.

Significance of the 2-Hydroxy Group for Activity

The ortho-hydroxyl group is a crucial component for the biological activity of many benzenesulfonamide analogues. Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions with amino acid residues in a protein's active site, such as serine, threonine, or the peptide backbone. mdpi.com These hydrogen bonds are vital for anchoring the molecule in the correct orientation for optimal binding and efficacy.

In a study on 12-lipoxygenase inhibitors, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was optimized, highlighting the importance of the 2-hydroxy group. nih.gov The presence of this group, often in conjunction with other substituents, was essential for achieving high potency and selectivity. nih.gov Furthermore, the ortho-positioning allows for the potential formation of an intramolecular hydrogen bond with the oxygen of the sulfonamide group. This interaction can lock the molecule into a more rigid, planar conformation, which can be entropically favorable for binding to a receptor, and can also modulate the acidity of the sulfonamide proton.

Influence of Aromatic Ring Substitutions on Benzenesulfonamide Activity

The activity of benzenesulfonamide-based compounds is highly sensitive to the nature and position of other substituents on the aromatic ring. SAR studies often explore a wide range of modifications to fine-tune the molecule's properties.

In the development of anti-influenza hemagglutinin inhibitors, researchers found that adding electron-withdrawing groups like fluorine or chlorine to the phenyl ring of benzenesulfonamide derivatives could increase inhibitory potency by 3- to 5-fold compared to the unsubstituted parent compound. nih.gov Conversely, larger groups such as methyl, methoxyl, or trifluoromethyl generally led to reduced antiviral activity. nih.gov This suggests a specific requirement for small, electronegative substituents in that particular scaffold.

Similarly, studies on 2,6-diarylbenzenesulfonamides demonstrated that the electronic character of substituents on flanking aromatic rings influences the acidity of the sulfonamide NH group through space. vu.nl Electron-donating groups strengthen NH–π interactions, making the sulfonamide a weaker acid, while electron-withdrawing groups have the opposite effect. vu.nl This modulation of acidity can be critical for biological activity.

The table below summarizes findings from a study on benzenesulfonamide derivatives as anti-influenza agents, illustrating the impact of different substitutions. nih.gov

CompoundSubstituent (R)EC₅₀ (μM)Selectivity Index (CC₅₀/EC₅₀)
28H0.21>476
314-F0.06>667
324-Cl0.07>714
403-F, 4-Cl0.04>625
-4-CH₃>1.0-
-4-OCH₃>1.0-
233-CF₃, 4-Cl0.018156

EC₅₀: 50% effective concentration for inhibiting viral cytopathic effect. CC₅₀: 50% cytotoxic concentration.

Design Principles for Enhanced Efficacy and Target Specificity

Based on SAR studies, several key principles guide the design of more effective and specific benzenesulfonamide analogues.

Exploit Hydrophobic Pockets : The success of the tert-butyl group highlights the importance of incorporating bulky, lipophilic substituents to interact with hydrophobic pockets in the target protein. This can be a powerful strategy to increase potency. nih.gov

Optimize Hydrogen Bonding : The strategic placement of hydrogen bond donors and acceptors, like the 2-hydroxy group, is critical. Modifying or replacing these groups can fine-tune binding affinity and enhance selectivity for the desired target over off-targets. nih.gov

Modulate Electronics : The electronic properties of the aromatic ring should be carefully considered. Adding electron-withdrawing or electron-donating groups can alter the pKa of the sulfonamide and hydroxyl groups, influencing ionization state and interaction strength. vu.nlnih.gov

Utilize Scaffolding and Linkers : When SAR data suggests a part of the molecule is solvent-exposed, this region can be used to attach linkers or other functional groups to probe the target's environment or improve properties without losing potency. rsc.orgnih.gov

Bioisosteric Replacements and Their Effects on Biological Activity

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to optimize lead compounds. acs.orgnih.gov

For the tert-butyl group , which can have high lipophilicity and be susceptible to metabolic oxidation, several bioisosteres exist. chem-space.com Common replacements include:

Cyclopropyl and Cyclobutyl groups : These small rings mimic the steric bulk and non-polar nature of the tert-butyl group. enamine.netenamine.net

Fluorinated groups : A trifluoromethylcyclopropyl group has been identified as a more metabolically stable isostere for the tert-butyl group. nih.gov Similarly, trifluoromethyl oxetanes can serve as replacements that decrease lipophilicity and improve metabolic stability. cambridgemedchemconsulting.com

Trimethylsilyl (B98337) group : In at least one case, replacing a tert-butyl group with a trimethylsilyl group resulted in a significant reduction in lipophilicity while maintaining biological activity and metabolic profile. cambridgemedchemconsulting.com

For the 2-hydroxy group , bioisosteric replacement aims to replicate its hydrogen bonding capabilities. Potential replacements include:

Amine (NH₂) or Thiol (SH) groups : These can also act as hydrogen bond donors.

Acylsulfonamides or Hydroxamic acids : These are well-known bioisosteres for carboxylic acids but can also mimic the hydrogen bonding pattern of a hydroxyl group in certain contexts. chem-space.com

Tetrazoles : Another common carboxylic acid isostere that can participate in similar hydrogen bonding and electrostatic interactions. chem-space.com

Advanced Research Applications and Future Directions

Development as Molecular Probes for Investigating Biological Pathways

Molecular probes are essential tools in chemical biology for the visualization and study of biological processes. These probes are often designed with specific recognition elements and signaling moieties, such as fluorophores, to interact with and report on the presence or activity of target molecules within a cellular environment.

A comprehensive review of scientific literature reveals a notable absence of studies focused on the development and application of 5-Tert-butyl-2-hydroxybenzenesulfonamide as a molecular probe. There is currently no published research detailing its synthesis for the purpose of investigating biological pathways, nor any data on its potential fluorescent or other signaling properties that would be requisite for such applications.

Integration into Novel Chemical Biology Toolkits

Chemical biology toolkits comprise a collection of chemical entities that can be used to manipulate and study biological systems. The integration of a new compound into such a toolkit typically requires a thorough understanding of its reactivity, specificity, and mechanism of action.

Presently, there is no available research documenting the integration of this compound into any novel chemical biology toolkits. The scientific community has not yet reported on its use as a modulator of protein function, an inhibitor of enzymatic activity, or as a component in activity-based protein profiling or other chemical biology strategies.

Exploration in Catalysis and Coordination Chemistry (e.g., as ligands in metal complexes)

The field of catalysis and coordination chemistry often utilizes organic molecules as ligands that can bind to metal centers, thereby creating complexes with specific catalytic or material properties. The electronic and steric properties of a ligand are crucial in determining the performance of the resulting metal complex.

While related phenol (B47542) and sulfonamide-containing compounds have been investigated as ligands, there is a lack of specific research on the use of this compound in catalysis and coordination chemistry. No studies have been found that describe the synthesis of metal complexes using this compound as a ligand. Consequently, there are no research findings on the catalytic activity or coordination behavior of any such potential complexes. For instance, while derivatives like N,N'-bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine have been used to create metal complexes with interesting electrochemical and catalytic properties, similar explorations have not been extended to this compound itself. Similarly, the related compound Barium 5-(tert-butyl)-2,3-dihydroxybenzenesulfonate has been noted for its potential as a redox-mediator and chelating agent, but this is a distinct chemical entity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.